2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Descripción general

Descripción

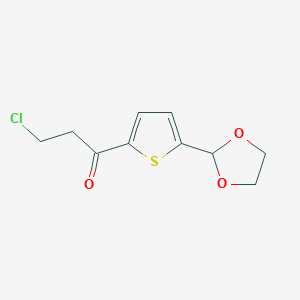

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a thienyl ketone moiety linked to a dioxolane ring via a chloroethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the reaction of 2-thienyl ketone with 2-chloroethyl dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ketone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Uses

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has been investigated for its role as a plant growth regulator. Research indicates that compounds with similar structures can influence plant metabolism and enhance growth characteristics.

- Mechanism of Action : The compound may regulate growth by affecting hormonal pathways within plants, potentially leading to increased crop yields and improved resilience against abiotic stresses such as drought and salinity.

- Case Studies : Studies have shown that similar compounds can be applied to crops like cereals and legumes to improve growth rates and reduce lodging tendencies. The application rates typically range from 0.001 to 50 g per kg of seed .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for drug development.

- Potential Therapeutics : Compounds with dioxolane and thienyl groups have been explored for their anti-inflammatory and antimicrobial properties. There is potential for this compound to serve as a precursor in the synthesis of pharmaceuticals targeting various diseases.

- Research Findings : Preliminary studies suggest that derivatives of this compound exhibit activity against certain pathogens, indicating possible applications in treating infections or inflammatory conditions .

Materials Science

In the field of materials science, the compound's chemical properties can be leveraged for synthesizing novel materials.

- Polymer Chemistry : The chloroethyl group can act as a reactive site for polymerization processes, leading to the development of new polymers with tailored properties.

- Nanotechnology : Research into using such compounds in nanomaterials has shown promise for creating functionalized surfaces or drug delivery systems .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone exerts its effects is primarily through its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The thienyl ketone moiety may also interact with various enzymes and receptors, influencing their function.

Comparación Con Compuestos Similares

2-Chloromethyl-1,3-dioxolane: Shares the dioxolane ring but lacks the thienyl ketone moiety.

5-(1,3-Dioxolan-2-YL)-2-thienyl ketone: Similar structure but without the chloroethyl group.

Uniqueness: 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the combination of the chloroethyl group, dioxolane ring, and thienyl ketone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Actividad Biológica

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, with the CAS number 898772-41-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on its biological activity, focusing on its antiproliferative and antimicrobial properties.

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

- IUPAC Name : this compound

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy using the MDA-MB-231 breast cancer cell line and the PC-3 prostate cancer cell line. The results demonstrated that the compound inhibited cell viability in a dose-dependent manner.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | <47% |

| 25 | ~30% | ||

| PC-3 | 15 | ~56% | |

| MRC-5 | 15 | >82% |

The compound showed a notable reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent. The GI50 values were determined to assess the concentration needed to achieve a 50% inhibition of cell growth.

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can affect cell cycle regulation and apoptosis pathways, although specific pathways for this compound are still under investigation.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity. Preliminary studies have indicated efficacy against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be further explored for its potential use in treating bacterial infections.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated significant cytotoxic effects against cancer cell lines, supporting its potential as a therapeutic agent.

- Structural Activity Relationship (SAR) : Research into SAR has provided insights into how modifications of the chemical structure can enhance biological activity, paving the way for the development of more potent derivatives.

- Clinical Implications : While preclinical studies are promising, further clinical trials are necessary to establish safety and efficacy in humans.

Propiedades

IUPAC Name |

3-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c11-4-3-7(12)8-1-2-9(15-8)10-13-5-6-14-10/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNDTNNSJKEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641892 | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-41-3 | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.